molecular formula C7H10N2 B6618652 1-cyclopropyl-3-methyl-1H-pyrazole CAS No. 1799651-70-9

1-cyclopropyl-3-methyl-1H-pyrazole

Cat. No.: B6618652
CAS No.: 1799651-70-9
M. Wt: 122.17 g/mol
InChI Key: HZDHBIYBEDKQBG-UHFFFAOYSA-N
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Description

1-cyclopropyl-3-methyl-1H-pyrazole (CAS: 1799651-70-9) is a heterocyclic compound with the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol . Its structure features a pyrazole ring substituted with a cyclopropyl group at position 1 and a methyl group at position 3 (Figure 1). Key physicochemical properties include:

  • Boiling point: ~204.9°C
  • Density: ~1.19 g/cm³
  • XlogP (hydrophobicity): 1.1
  • Topological polar surface area: 17.8 Ų .

Properties

IUPAC Name

1-cyclopropyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-4-5-9(8-6)7-2-3-7/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDHBIYBEDKQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclopropyl-3-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production of pyrazole derivatives often involves the use of transition-metal catalysts and photoredox reactions. One-pot multicomponent processes and novel reactants are also employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-cyclopropyl-3-methyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Diarylated Pyrazole-3-carboxamides (e.g., 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide, Compound 11r)

  • Molecular Formula : C₂₅H₂₇Cl₂N₅O
  • Molecular Weight : 508.42 g/mol
  • Key Features: Contains a diaryl-substituted pyrazole core with a carboxamide group. Cyclopropyl group enhances metabolic stability and binding affinity to cannabinoid type 1 (CB1) receptors (Kᵢ ≤ 5 nM) .
  • Biological Activity : Potent CB1 antagonist with efficacy in reducing serum lipid parameters in metabolic syndrome models .

Triazole–Pyrazole Hybrids (e.g., 1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate, Compound 21ec)

  • Molecular Formula : C₉H₁₁N₅O₂
  • Molecular Weight : 221.22 g/mol
  • Key Features :
    • Combines pyrazole and triazole rings via a methyl acetate linker.
    • Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Biological Activity: Not explicitly reported in the evidence, but triazole-pyrazole hybrids are often explored for antimicrobial or anticancer properties.

Comparative Data Table

Property This compound Diarylated Pyrazole-3-carboxamide (11r) Triazole–Pyrazole Hybrid (21ec)
Molecular Formula C₇H₁₀N₂ C₂₅H₂₇Cl₂N₅O C₉H₁₁N₅O₂
Molecular Weight (g/mol) 122.17 508.42 221.22
Key Substituents Cyclopropyl, methyl Diaryl, carboxamide, cyclopropyl Triazole, methyl acetate
Biological Activity Not reported CB1 antagonist (Kᵢ ≤ 5 nM) Not explicitly reported
Synthetic Route Not detailed SAR-driven optimization CuAAC reaction

Key Differences and Implications

Substituent Complexity :

  • The diarylated pyrazole (11r) demonstrates how bulky aryl groups and carboxamide side chains enhance receptor binding, whereas the simpler This compound lacks these pharmacophoric elements .
  • The triazole hybrid (21ec) highlights modular synthesis for hybrid heterocycles, contrasting with the target compound’s single-ring system .

Biological Relevance :

  • Only 11r has documented pharmacological efficacy (CB1 antagonism), underscoring the importance of substituent-driven SAR studies .
  • The absence of biological data for This compound limits direct therapeutic comparisons.

Notes

Limitations : Biological data for This compound are absent in the provided evidence, precluding direct pharmacological comparisons.

Substituent Impact : Cyclopropyl groups (common in 11r and the target compound) improve metabolic stability, but additional functional groups (e.g., carboxamide in 11r ) are critical for receptor engagement .

Research Gaps : Further studies on the target compound’s reactivity or biological activity would enable more robust comparisons.

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